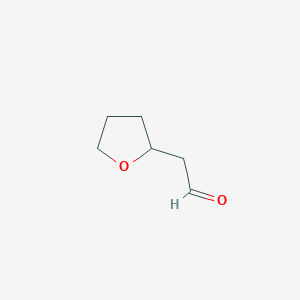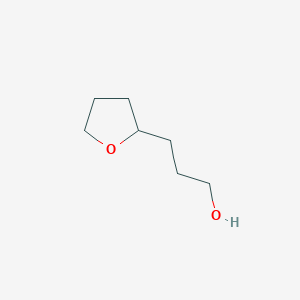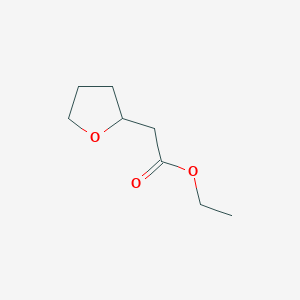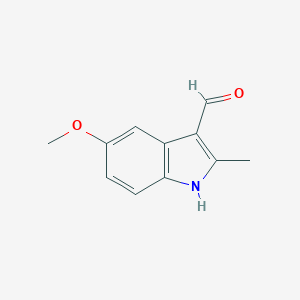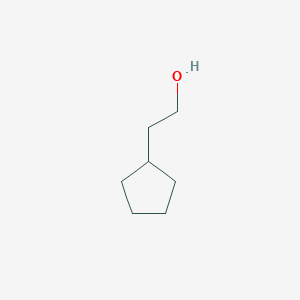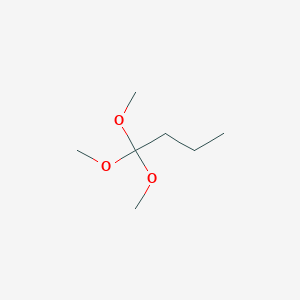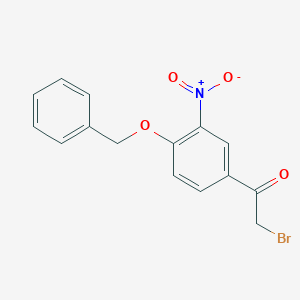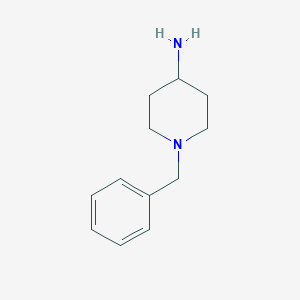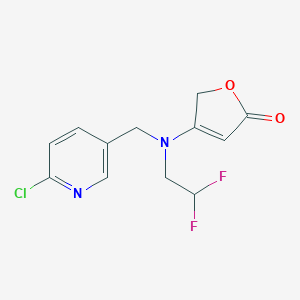
Flupyradifurone
Overview
Description
Flupyradifurone is a systemic butenolide insecticide developed by Bayer CropScience under the trade name Sivanto . It is designed to protect crops from sap-feeding pests such as aphids and whiteflies, while being safer for non-target organisms compared to other insecticides . This compound was first launched in 2014 and has since been approved for use in various regions, including the European Union .
Mechanism of Action
Target of Action
Flupyradifurone primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects. By acting on these receptors, this compound can effectively control pests.
Mode of Action
This compound acts as an agonist on the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to an overstimulation of the nervous system in insects. Despite its similar action, this compound is structurally different from other known agonists .
Biochemical Pathways
It is known that the overstimulation of the nervous system caused by the activation of the nicotinic acetylcholine receptors can lead to paralysis and eventual death of the insect .
Pharmacokinetics
This compound exhibits excellent systemic properties. It is taken up into the leaves and stems with spray application and via the roots when applied to soil or alternative substrates . After absorption into the plant, it is systemically translocated in the xylem and translaminarily distributed into the leaf lamina . The concentration in the plants reached the highest point in 7 and 14 days. After 24 days of the application, a significant decline is observed .
Result of Action
The result of this compound’s action is the effective control of major sucking pests like aphids, leafhoppers, psyllids, whiteflies, and other key insect pests including larval and adult stages . It also demonstrated an exceptional speed of action compared to other insecticides .
Action Environment
This compound has been developed to meet agricultural needs in many regions of the world, primarily for uses in a wide variety of fruit and vegetable crops as well as plantation (citrus, coffee, cocoa), tropical fruits and defined broad acre crops . It is environmentally friendly to most beneficial insect groups, especially to honey bees and bumble bees . .
Biochemical Analysis
Biochemical Properties
Flupyradifurone acts as an agonist on insect nicotinic acetylcholine receptors . It is structurally different from known agonists, as shown by chemical similarity analysis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as an agonist on insect nicotinic acetylcholine receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flupyradifurone can be synthesized through a multi-step process. The synthesis begins with the reaction of tetronic acid with 2,2-difluoroethylamine to produce the intermediate 4-[(2-fluoroethyl)amino]furan-2(5H)-one . This intermediate is then heated with 2-chloro-5-(chloromethyl)pyridine in tetrahydrofuran under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Flupyradifurone primarily undergoes hydrolysis and oxidation reactions. It is hydrolytically stable, meaning it does not easily break down in the presence of water .
Common Reagents and Conditions: Hydrolysis reactions typically involve water or aqueous solutions, while oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products Formed: The major products formed from the hydrolysis of this compound include difluoroacetic acid and 6-chloronicotinic acid . These products are used to assess the residue levels of this compound in various commodities .
Scientific Research Applications
Flupyradifurone has a wide range of scientific research applications:
Comparison with Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar mode of action but higher toxicity to non-target organisms.
Thiamethoxam: Another neonicotinoid with a broader spectrum of activity but also higher environmental persistence.
Sulfoxaflor: A sulfoximine insecticide with a similar target but different chemical structure.
Uniqueness: Flupyradifurone’s unique butenolide structure allows it to be effective against pests that have developed resistance to other insecticides . Its rapid action and lower toxicity to beneficial insects make it a valuable tool in sustainable agriculture .
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYTRGFOFZNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872811 | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951659-40-8 | |
| Record name | Flupyradifurone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupyradifurone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPYRADIFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
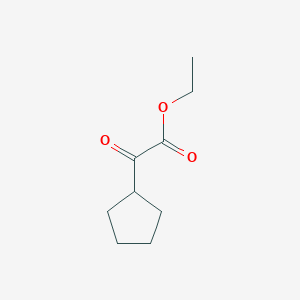

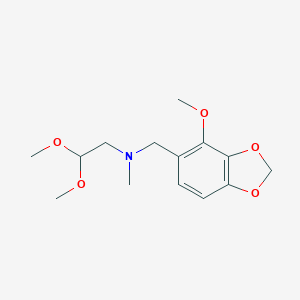
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)
